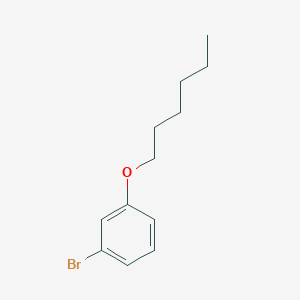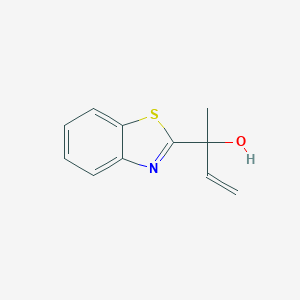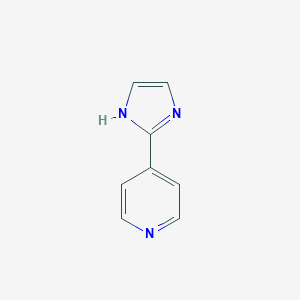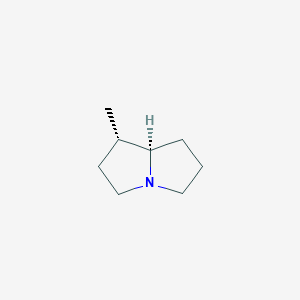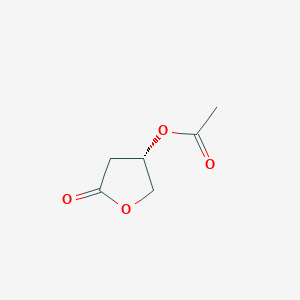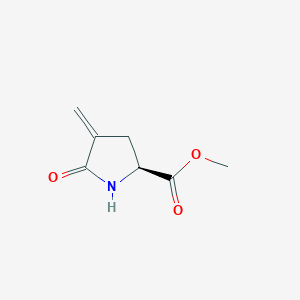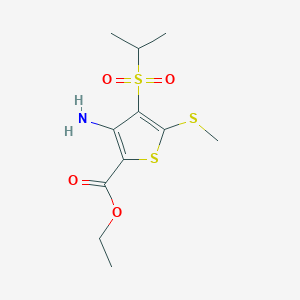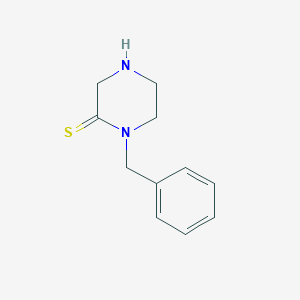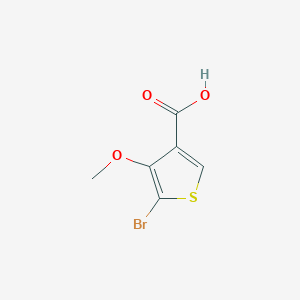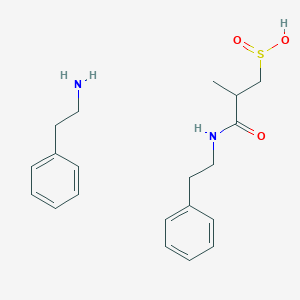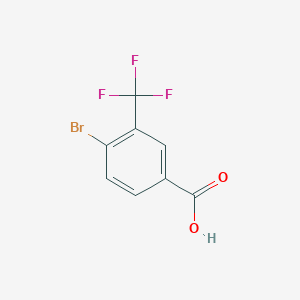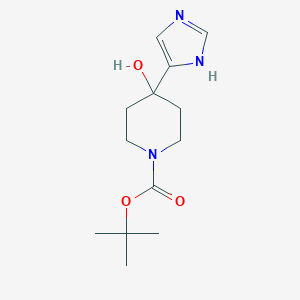
tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate, also known as TIPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TIPPC is a piperidine derivative that contains an imidazole ring, making it a potential candidate for a wide range of applications in pharmaceutical research.
Mecanismo De Acción
Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate exerts its pharmacological effects by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and contribute to the development of various diseases. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the production of antioxidant enzymes that protect cells from oxidative stress.
Biochemical and Physiological Effects:
tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been shown to reduce oxidative stress and inflammation in various animal models. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate is its high potency and selectivity towards ROS and RNS. However, tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate in the treatment of other diseases such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1H-imidazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
173469-30-2 |
|---|---|
Fórmula molecular |
C13H21N3O3 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-4-(1H-imidazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-6-4-13(18,5-7-16)10-8-14-9-15-10/h8-9,18H,4-7H2,1-3H3,(H,14,15) |
Clave InChI |
DKRXNASSCMPJDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CN2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



